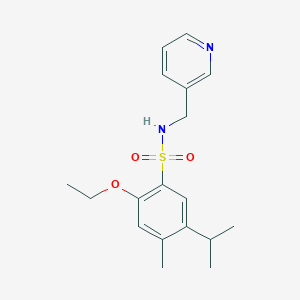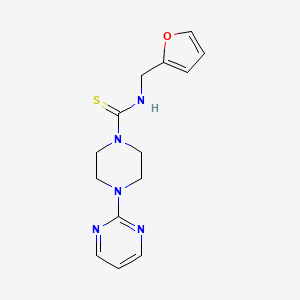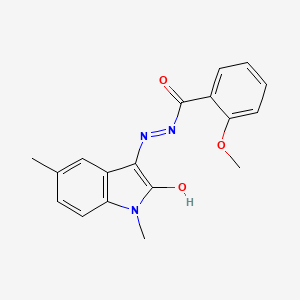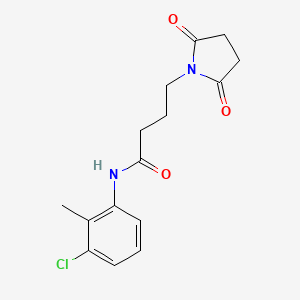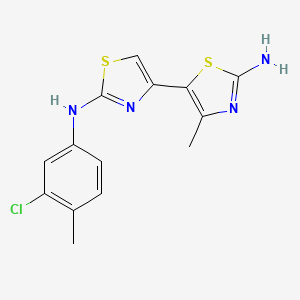
N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine, also known as CTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTM is a bi-thiazole derivative that possesses unique chemical and physical properties, making it an attractive candidate for research and development.
Mécanisme D'action
The mechanism of action of N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine is not yet fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects
N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been shown to have various biochemical and physiological effects, including antitumor, antifungal, and antimicrobial activities. N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has also been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine in lab experiments include its high purity, stability, and unique chemical and physical properties. N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine can be easily synthesized in large quantities, making it suitable for various applications. However, the limitations of using N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research and development of N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine. One potential direction is the investigation of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of novel materials using N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine as a building block. Further studies are also needed to fully understand the mechanism of action of N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine and its potential toxicity.
Méthodes De Synthèse
The synthesis of N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine involves the reaction of 3-chloro-4-methylaniline with 2-aminothiophenol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine. The synthesis of N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been optimized to achieve high yields and purity, making it suitable for various applications.
Applications De Recherche Scientifique
N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been investigated for its antitumor, antifungal, and antimicrobial properties. N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
In biochemistry, N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes. N~2~-(3-chloro-4-methylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has also been studied for its potential applications in the field of materials science, where it has been used as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
5-[2-(3-chloro-4-methylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4S2/c1-7-3-4-9(5-10(7)15)18-14-19-11(6-20-14)12-8(2)17-13(16)21-12/h3-6H,1-2H3,(H2,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIFNFZPRZIKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=C(N=C(S3)N)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B5715304.png)

![4-{[4-(acetylamino)-3-methoxyphenyl]amino}-4-oxobutanoic acid](/img/structure/B5715319.png)
![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715323.png)
![methyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B5715326.png)

![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5715333.png)
![4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5715334.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)
